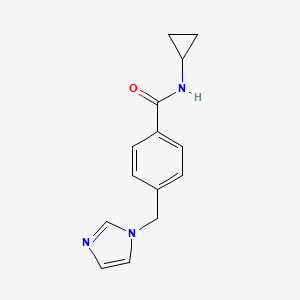![molecular formula C16H12N4O5S B6103137 N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6103137.png)
N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BNITMA and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of BNITMA involves the inhibition of topoisomerase II. This enzyme is involved in the regulation of DNA topology and is essential for DNA replication and repair. BNITMA binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial activity, BNITMA has been found to have other biochemical and physiological effects. It has been shown to have antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. Additionally, BNITMA has been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using BNITMA in lab experiments is its specificity for topoisomerase II. This allows for targeted inhibition of this enzyme, which can be useful in studying its role in DNA replication and repair. However, one limitation of using BNITMA is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BNITMA. One area of research is the development of BNITMA derivatives with increased potency and selectivity for topoisomerase II. Additionally, further studies are needed to investigate the potential applications of BNITMA in the treatment of cancer and other diseases. Finally, the mechanism of action of BNITMA needs to be further elucidated to fully understand its effects on DNA replication and repair.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of topoisomerase II, and it has been found to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of BNITMA that may lead to new discoveries and applications.
合成法
The synthesis of BNITMA involves the reaction of 2-amino-5-nitrobenzimidazole with 5-(2-bromoacetyl)-1,3-benzodioxole in the presence of potassium carbonate. The resulting product is then treated with thioacetic acid to obtain BNITMA. This synthesis method has been found to be efficient and yields high purity BNITMA.
科学的研究の応用
BNITMA has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, making BNITMA a potential anticancer agent. Additionally, BNITMA has been found to have antimicrobial activity against a range of bacteria and fungi.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S/c21-15(17-9-1-4-13-14(5-9)25-8-24-13)7-26-16-18-11-3-2-10(20(22)23)6-12(11)19-16/h1-6H,7-8H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYDNPSROZCRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6103056.png)
![1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol)](/img/structure/B6103059.png)
![2-[2-amino-1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6103066.png)

![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B6103087.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)

![1-[benzyl(methyl)amino]-3-(5-{[cyclohexyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6103101.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6103108.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6103121.png)
![{3-(3-chlorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinyl}methanol](/img/structure/B6103122.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6103127.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)